2-(Trifluoromethyl)-2H-chromene-3-carbonitrile
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Overview
Description
2-(Trifluoromethyl)-2H-chromene-3-carbonitrile is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoromethylated intermediates, which undergo cyclization in the presence of a base and a suitable solvent . The reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(Trifluoromethyl)-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)acrylic acid
- 4-(Trifluoromethyl)phenol
- Trifluoromethylated benzimidazoles and benzoxazoles
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-2H-chromene-3-carbonitrile offers unique advantages in terms of chemical stability and versatility in synthetic applications. Its chromene core structure provides additional sites for functionalization, making it a valuable scaffold for the development of new molecules .
Properties
Molecular Formula |
C11H6F3NO |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-5,10H |
InChI Key |
NVMJCQOKRZKVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C#N |
Origin of Product |
United States |
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